molecular formula C13H10BrNO B1531185 2-(4-Bromobenzoyl)-6-methylpyridine CAS No. 1187170-43-9

2-(4-Bromobenzoyl)-6-methylpyridine

Cat. No. B1531185
CAS RN: 1187170-43-9
M. Wt: 276.13 g/mol
InChI Key: NDARVIRURIFZPZ-UHFFFAOYSA-N
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Description

“2-(4-Bromobenzoyl)-6-methylpyridine” is likely a brominated derivative of benzoylpyridine, which is a type of aromatic compound .


Synthesis Analysis

While specific synthesis methods for “2-(4-Bromobenzoyl)-6-methylpyridine” are not available, similar compounds are often synthesized via Friedel-Crafts acylation, a type of electrophilic aromatic substitution .

Scientific Research Applications

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid demonstrates a novel approach to synthesizing 6-aminonicotinic acid, showcasing the potential of bromopyridine derivatives in carbon capture and utilization strategies. This process highlights the efficiency of using ionic liquids in facilitating electrochemical reactions under mild conditions, thereby avoiding the use of volatile and toxic solvents and catalysts. The synthesis achieved 75% yield and 100% selectivity under optimized conditions, underscoring the environmental and practical benefits of such methodologies (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Heterocycles

2-(4-Bromobenzoyl)-6-methylpyridine derivatives have been implicated in the synthesis of imidazopyridines, a class of fused bicyclic 5-6 heterocycles known for their wide range of applications in medicinal chemistry and material science. The review on the synthesis of this scaffold employing various strategies such as condensation, multicomponent reactions, and oxidative coupling, emphasizes the compound's utility in creating complex molecular architectures pivotal for advancing chemical sciences (Bagdi, Santra, Monir, & Hajra, 2015).

Catalysis and Reaction Pathways

Investigations into the role of Ni and Co promoters in the simultaneous hydrodesulfurization (HDS) of dibenzothiophene and hydrodenitrogenation (HDN) of amines over Mo/γ-Al2O3 catalysts provide insights into the complex interactions between methylpyridines and catalyst surfaces. Such studies are fundamental for understanding and improving catalytic processes in industrial applications, particularly in refining fossil fuels and reducing pollutants (Egorova & Prins, 2006).

Supramolecular Chemistry

The synthesis and characterization of supramolecular cocrystals involving bromopyridine derivatives, such as the cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid, illustrate the compound's role in forming complex structures with potential applications in pharmaceuticals, materials science, and nanotechnology. These cocrystals, characterized by single crystal X-ray analysis and various spectroscopic techniques, demonstrate the versatility of bromopyridine derivatives in constructing novel molecular assemblies with specific physical and chemical properties (Thanigaimani et al., 2016).

Environmental and Green Chemistry

Research on metal-free catalysts for the hydrolysis of RNA derived from guanidines, 2-aminopyridines, and 2-aminobenzimidazoles demonstrates the potential of bromopyridine derivatives in environmental and green chemistry applications. These studies contribute to the development of sustainable and environmentally friendly chemical processes by exploring non-metal catalysis options for significant biochemical reactions (Scheffer et al., 2005).

Mechanism of Action

properties

IUPAC Name

(4-bromophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDARVIRURIFZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246327
Record name (4-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187170-43-9
Record name (4-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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